molecular formula C15H12F3N3O B1403111 1-Methyl-6-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrido[2,3-B]pyrazin-2(1H)-one CAS No. 1303588-25-1

1-Methyl-6-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrido[2,3-B]pyrazin-2(1H)-one

Cat. No.: B1403111
CAS No.: 1303588-25-1
M. Wt: 307.27 g/mol
InChI Key: GUOHMSIKXMBLMG-UHFFFAOYSA-N
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Description

Overview of 1-Methyl-6-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrido[2,3-B]pyrazin-2(1H)-one

This compound is a heterocyclic organic compound characterized by its complex molecular architecture that incorporates both pyridine and pyrazine ring systems. The compound is officially catalogued under Chemical Abstracts Service number 1303588-25-1 and possesses the molecular formula C15H12F3N3O with a molecular weight of 307.27 grams per mole. The structural framework of this molecule features a dihydropyrido framework with a methyl group positioned at the first carbon and a trifluoromethyl-substituted phenyl group located at the sixth position.

The presence of multiple nitrogen atoms within the heterocyclic structure contributes significantly to the compound's potential biological activity and chemical reactivity. The trifluoromethyl functional group attached to the phenyl ring represents a particularly important structural feature, as such groups are widely recognized in medicinal chemistry for their ability to enhance lipophilicity and metabolic stability of pharmaceutical compounds. This strategic incorporation of fluorine-containing substituents makes the compound especially valuable in drug design applications where improved pharmacokinetic properties are desired.

The compound belongs to the broader classification of dihydropyridopyrazine derivatives, which constitute an important class of nitrogen-containing heterocycles with demonstrated potential in various therapeutic applications. The specific arrangement of functional groups and the overall molecular architecture position this compound as a representative example of sophisticated heterocyclic chemistry applied to medicinal research objectives.

Historical Context and Discovery

The development and study of pyrido[2,3-b]pyrazine derivatives, including this compound, can be traced through several decades of research focused on heterocyclic chemistry and its applications in drug discovery. The foundational work on pyridopyrazine synthesis established that these compounds could be efficiently prepared through double condensation reactions of 2,3-diaminopyridine with various arylglyoxals, providing yields ranging from 69 to 95 percent depending on the specific substitution patterns employed.

Early research in this field demonstrated that pyrido[2,3-b]pyrazine derivatives possess significant synthetic potential due to their applications in pharmaceutical and medicinal chemistry, including roles as antibiotics, potent inhibitors, deoxyribonucleic acid binding agents, antimicrobial compounds, and receptor antagonists. The regioselective synthesis methods developed during the 2010s provided practical and efficient alternatives to traditional high-temperature, strongly acidic procedures that previously required extended reaction times and presented challenges related to moisture sensitivity and reagent toxicity.

The specific compound under examination emerged from research programs focused on developing corticotropin-releasing factor type-1 receptor ligands, where scientists systematically explored structural modifications to optimize binding affinity and selectivity. Research conducted in the mid-2010s demonstrated that compounds within this chemical class could achieve nanomolar binding affinities for target receptors, with the most promising candidates showing dissociation constants in the range of 1.3 to 4.4 nanomolar.

Additional historical development of related pyrido[2,3-b]pyrazine compounds occurred through research aimed at discovering transient receptor potential cation channel subfamily V member 1 antagonists. This research program, conducted around 2010, led to the identification of pyrido[2,3-b]pyrazine cores as replacements for problematic 1,8-naphthyridine structures that demonstrated unacceptably high levels of irreversible covalent binding during preclinical development.

Relevance in Contemporary Chemical Research

Contemporary research applications of this compound span multiple areas of chemical and biological investigation, reflecting the compound's versatility as a research tool and potential therapeutic agent. Current studies have identified the compound as a substrate for the efflux transporter breast cancer resistance protein, indicating its potential relevance in pharmacokinetic and drug disposition research. This characteristic positions the compound as valuable for understanding drug transport mechanisms and developing strategies to overcome biological barriers to drug delivery.

The compound's structural features make it particularly relevant for contemporary medicinal chemistry research focused on central nervous system applications. Recent investigations have employed advanced techniques including micro-positron emission tomography evaluation and radiolabeling studies to assess the compound's distribution properties and receptor binding characteristics. These studies have revealed important insights into the compound's potential for brain penetration and its interactions with specific receptor targets.

Modern research has also demonstrated the compound's utility in structure-activity relationship studies, where systematic modifications to the core pyrido[2,3-b]pyrazine framework provide insights into the molecular determinants of biological activity. Comparative binding studies using transfected cell lines have shown that specific substitution patterns can significantly influence receptor affinity, with some derivatives achieving binding affinities in the low nanomolar range.

The compound serves as a representative example of contemporary approaches to heterocyclic drug design, where strategic incorporation of fluorine-containing substituents enhances metabolic stability and pharmacological properties. Current research continues to explore the compound's efficacy and mechanisms of action, contributing to the ongoing development of new therapeutic agents based on its structural framework.

Scope and Objectives of the Review

This comprehensive review aims to provide a detailed examination of the chemical and research characteristics of this compound, with particular emphasis on its molecular properties, synthetic methodologies, and contemporary research applications. The primary objective is to consolidate current knowledge regarding this compound's chemical behavior, structural features, and potential applications in medicinal chemistry research.

The scope of this analysis encompasses detailed examination of the compound's fundamental chemical properties, including molecular structure, spectroscopic characteristics, and physicochemical parameters that influence its biological activity and research utility. Additionally, the review addresses synthetic approaches and methodological considerations relevant to the compound's preparation and characterization, drawing from established protocols and recent methodological advances in heterocyclic chemistry.

A significant focus of this review involves analysis of the compound's role in contemporary research programs, particularly those related to receptor binding studies, structure-activity relationship investigations, and pharmacological characterization. The examination includes detailed consideration of binding affinity data, selectivity profiles, and mechanistic insights derived from recent experimental studies.

The review also aims to establish the compound's position within the broader context of pyrido[2,3-b]pyrazine research, highlighting connections to related compounds and research programs that have contributed to understanding of this chemical class. Through comprehensive analysis of available research data, this review seeks to provide researchers with a thorough understanding of the compound's potential applications and research value.

Properties

IUPAC Name

1-methyl-6-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrido[2,3-b]pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3O/c1-21-12-6-5-11(20-14(12)19-8-13(21)22)9-3-2-4-10(7-9)15(16,17)18/h2-7H,8H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOHMSIKXMBLMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CNC2=C1C=CC(=N2)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-6-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one, also known by its CAS number 1303588-25-1, is a novel compound with significant potential in medicinal chemistry. Its unique structural features contribute to its biological activity, making it a subject of interest for researchers exploring new therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is C15H12F3N3OC_{15}H_{12}F_{3}N_{3}O, with a molecular weight of 307.27 g/mol. The structure includes a pyrido[2,3-b]pyrazine core substituted with a trifluoromethylphenyl group and a methyl group at specific positions, which influence its pharmacological properties.

PropertyValue
Molecular FormulaC15H12F3N3OC_{15}H_{12}F_{3}N_{3}O
Molecular Weight307.27 g/mol
CAS Number1303588-25-1
Boiling PointNot available
Melting PointNot available

Research indicates that compounds with similar structures often exhibit diverse biological activities, including anti-inflammatory, antiviral, and anticancer effects. The presence of the trifluoromethyl group is particularly noteworthy as it can enhance lipophilicity and bioactivity by influencing the electronic properties of the molecule.

Anticancer Activity

Studies have shown that derivatives of pyrido[2,3-b]pyrazines possess significant anticancer properties. For instance, compounds with similar frameworks have been reported to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The specific mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

Case Studies

  • In Vivo Studies : A study evaluated the anticancer effects of related compounds in mouse models. Results indicated a marked reduction in tumor size and improved survival rates when treated with these compounds compared to control groups.
  • Cell Line Studies : In vitro assays using human cancer cell lines demonstrated that the compound exhibits cytotoxicity at micromolar concentrations. The IC50 values ranged from 5 to 20 µM depending on the cell line tested.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound:

  • Absorption : The compound's lipophilicity suggests good absorption characteristics through biological membranes.
  • Distribution : Its ability to cross the blood-brain barrier may be advantageous for treating central nervous system disorders.
  • Metabolism : Further studies are required to elucidate the metabolic pathways involved.
  • Excretion : Research on excretion routes will provide insights into its safety profile.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits potential anticancer properties. Research has shown that derivatives of pyrido[2,3-b]pyrazines can inhibit cancer cell proliferation. The trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and efficacy against various cancer cell lines .
  • Antimicrobial Properties : The compound has been investigated for its antimicrobial properties. Studies suggest that similar structures may disrupt bacterial cell membranes or inhibit essential enzymes, leading to bacterial cell death .
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structural motifs may possess neuroprotective effects. This could be particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role .

Biological Studies

  • Enzyme Inhibition : Research indicates that 1-Methyl-6-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrido[2,3-B]pyrazin-2(1H)-one may act as an inhibitor of specific enzymes involved in metabolic pathways. This property can be leveraged in drug design to create more effective therapeutic agents .
  • Receptor Modulation : The compound's ability to interact with various biological receptors is under investigation. Its structural characteristics suggest potential as a modulator for receptors involved in neurotransmission and other physiological processes .

Material Science Applications

  • Organic Electronics : Due to its unique electronic properties, this compound may find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The trifluoromethyl group can enhance charge transport properties, making it suitable for use in electronic devices .
  • Polymer Chemistry : The incorporation of this compound into polymer matrices is being explored to develop materials with improved thermal stability and mechanical properties. Its chemical structure allows for functionalization that can tailor the properties of the resulting polymers .

Case Studies

Application AreaStudy ReferenceKey Findings
Anticancer Activity Demonstrated inhibition of cancer cell proliferation in vitro.
Antimicrobial Properties Effective against multiple bacterial strains in preliminary tests.
Neuroprotective Effects Potential to reduce oxidative stress markers in neuronal cells.
Enzyme Inhibition Identified as a potent inhibitor of metabolic enzymes involved in drug metabolism.
Organic Electronics Enhanced charge mobility observed in device applications.
Polymer Chemistry Improved mechanical properties noted in polymer composites.

Chemical Reactions Analysis

Functionalization at Position 6

The 3-(trifluoromethyl)phenyl group is introduced via Suzuki-Miyaura cross-coupling or nucleophilic displacement :

  • Suzuki Coupling :

    • React 5-chloro intermediate (e.g., 33 ) with 3-(trifluoromethyl)phenylboronic acid under Pd catalysis .

    • Challenges include coordinating polar groups (amide, tertiary alcohol) with the Pd catalyst, necessitating optimized conditions (e.g., CuI additives) .

  • Nucleophilic Displacement :

    • Use azoles (e.g., triazoles) under SNAr conditions to attach the trifluoromethylphenyl group .

Key Data :

SubstrateReagentCatalyst SystemYield (%)Selectivity
33 3-(Trifluoromethyl)phenyl-BpinPd(OAc)₂, Ph₃P, CuI65>95%
36 Li(2-pyridyltriolborate)Pd(OAc)₂, Ph₃P5888%

Methylation at Position 1

The 1-methyl group is installed via alkylation or Grignard reactions :

  • Alkylation : Treat the NH-lactam with methyl iodide in the presence of NaH.

  • Grignard Addition : React acylated intermediates with methylmagnesium bromide to form tertiary alcohols, followed by oxidation (e.g., DDQ) .

Example :

Reaction StepReagent/ConditionProductYield (%)
Lactam 47 CH₃MgBr, THF, 0°C → RTTertiary alcohol intermediate72
Alcohol intermediateDDQ, CH₂Cl₂1-Methyl derivative 19 68

Oxidation and Reduction Reactions

The dihydro-pyrazinone ring undergoes redox transformations:

  • Oxidation : Use KMnO₄ or DDQ to aromatize the ring, forming pyrido[2,3-b]pyrazin-2(1H)-one derivatives.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the pyridine ring, enhancing solubility .

Comparative Reactivity :

SubstrateReagentProductRate Constant (k, M⁻¹s⁻¹)
Dihydropyrido-pyrazinoneDDQ (2 eq), CH₂Cl₂Aromatized pyrazinone1.2 × 10⁻³
Dihydropyrido-pyrazinoneH₂ (1 atm), Pd/CTetrahydro-pyrazinone4.8 × 10⁻⁴

Phototoxicity and Stability Considerations

  • The trifluoromethyl group reduces phototoxic risk compared to carbon-linked heteroaryl analogs .

  • Precipitation issues at high concentrations (e.g., 50 µM) necessitate formulation adjustments (e.g., co-solvents) .

Phototoxicity Profile :

CompoundAqueous Solubility (µM)Phototoxic Threshold (µM)
19 25 (clear)>25 (no precipitation)
10 >10010 (significant risk)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

The following table compares the target compound with analogues featuring variations in substituents or core structure:

Compound Name Key Substituents Molecular Weight (g/mol) Pharmacological Activity/Use Reference(s)
1-Methyl-6-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one (Target) 1-Me, 6-(3-CF₃Ph) 307.28 Research chemical (secondary amine)
1-Ethyl-7-(2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridin-3-yl)-3,4-dihydropyrazino[2,3-b]pyrazin-2-one 1-Et, 7-(2-Me-6-triazolyl-Py) 376.39 Pharmaceutical candidate (patented)
Onatasertib (INN Proposed) 1-(trans-4-MeO-cyclohexyl), 7-(6-(2-hydroxypropan-2-yl)Py) 383.44 Antineoplastic (mTOR inhibitor)
8-(Butyl(ethyl)amino)-4-(2,4-dibromophenyl)-6-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one 8-(Bu-Et-NH), 4-(2,4-diBr-Ph), 6-Me 504.13 PET ligand (neuronal receptor studies)
3,4-Dihydro-3,6-dimethylpyrido[2,3-b]pyrazin-2(1H)-one 3-Me, 6-Me 177.20 Intermediate (no reported bioactivity)
(3S)-1,3-dimethyl-N-[3-(1,3-oxazol-5-yl)phenyl]-6-[3-(trifluoromethyl)phenyl]-2,3-dihydro-... 1,3-diMe, N-(3-oxazolyl-Ph), 6-(3-CF₃Ph) 493.48 Protein-binding studies (PDB: 4TQ)

Key Observations from Comparisons

Antineoplastic activity in onatasertib is attributed to the 7-(6-(2-hydroxypropan-2-yl)pyridin-3-yl) substituent and the trans-4-methoxycyclohexyl group, which optimize mTOR inhibition . Brominated derivatives (e.g., ) are tailored for positron emission tomography (PET) imaging due to their halogenated aromatic rings .

Larger molecules like onatasertib (MW: 383.44) and the 4TQ ligand (MW: 493.48) demonstrate the role of extended substituents in target specificity .

Synthetic and Commercial Relevance: Brominated derivatives (e.g., 7-bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one) are costly intermediates ($4320/25g) used in radiopharmaceutical synthesis .

Preparation Methods

Formation of the Pyrazinone Core

  • The core heterocycle is often synthesized by condensation of appropriately substituted aminopyrazoles with 1,3-dicarbonyl compounds or α,β-unsaturated esters under basic or acidic conditions.
  • For example, condensation of 5-amino-1H-pyrazole derivatives with ethyl 3-ethoxyacrylate under basic conditions yields intermediates that can be cyclized to pyrazolopyridine cores, which upon further chlorination and amide formation lead to the target core structure.

Introduction of the 3-(Trifluoromethyl)phenyl Group

  • The trifluoromethylphenyl substituent is incorporated using Suzuki–Miyaura cross-coupling reactions between boronic acid or ester derivatives of trifluoromethyl-substituted phenyl groups and halogenated pyrazinone intermediates.
  • This step is typically catalyzed by palladium complexes under mild conditions, enabling regioselective installation of the aryl substituent at the 6-position of the dihydropyridopyrazinone ring.

Methylation and Functional Group Modifications

  • Methylation of nitrogen atoms in the pyrazinone core is achieved using methylating agents such as methyl tosylate or dimethyl sulfate under controlled temperature conditions (e.g., 100–120 °C).
  • Reduction steps to achieve the dihydro form of the pyridopyrazinone ring can be performed using borane reagents or sodium cyanoborohydride in alcoholic solvents with acid catalysts.

Purification and Isolation

  • Crude products are typically purified by solvent extraction using hexane, methylcyclohexane, or toluene, followed by recrystallization from suitable solvents.
  • Chromatographic techniques and crystallization yield the final compound as a solid with defined melting points and spectral characteristics.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Condensation to form core 5-Amino-1H-pyrazole + ethyl 3-ethoxyacrylate + base Methanol, ethanol 40–60 °C ~77 Basic conditions favor cyclization; intermediate isolated as white amorphous solid
Chlorination Phosphoryl chloride (POCl3) Inert solvent Reflux High Converts hydroxyl to chloro for subsequent coupling
Suzuki–Miyaura coupling Boronic acid of 3-(trifluoromethyl)phenyl + Pd cat. Acetone, acetonitrile Room temp to 80 °C 70–80 Efficient arylation step for phenyl substitution
Methylation Methyl tosylate or dimethyl sulfate Dichloromethane, THF 100–120 °C 70–80 N-Methylation of pyrazinone nitrogen atoms
Reduction to dihydro form Sodium cyanoborohydride or borane complexes Methanol, ethanol 10–90 °C Moderate Reduces pyrazinone ring to dihydro derivative
Purification Extraction and recrystallization Hexane, toluene Ambient Removes impurities, isolates pure compound

Research Findings and Optimization Notes

  • The choice of solvent and temperature critically affects the yield and purity at each step. For example, methanol and ethanol are preferred for condensation and reduction due to their polarity and ability to dissolve intermediates.
  • The Suzuki–Miyaura coupling benefits from the use of acetone or acetonitrile as solvents, which enhance catalyst stability and reaction rates.
  • Methylation reactions require careful temperature control to avoid side reactions or decomposition; dimethyl sulfate provides high methylation efficiency but requires handling precautions due to toxicity.
  • Reduction steps using borane complexes are advantageous for selective reduction without over-reduction of sensitive groups.
  • Purification by recrystallization from non-polar solvents such as hexane or toluene improves the crystalline quality and removes residual palladium or salts.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-Methyl-6-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one?

  • Methodology : The compound can be synthesized via cyclocondensation reactions using trifluoroacetic acid (TFA) as a catalyst. For example, describes a similar pyrazolo[3,4-b]pyridine synthesis where TFA (30 mol%) catalyzes the reaction between substituted pyrazole amines and acrylate derivatives in toluene under reflux . Key steps include:

  • Selection of precursors with appropriate substituents (e.g., trifluoromethylphenyl groups).
  • Optimization of reaction time and temperature (e.g., 5–8 hours at 60–65°C for cyclization).
  • Purification via column chromatography (silica gel, petroleum ether/ethyl acetate) or recrystallization .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology : Use a combination of analytical techniques:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm chemical environments, such as the dihydropyridone ring protons (δ 2.5–3.5 ppm) and trifluoromethyl group signals (δ ~120 ppm for 19F^{19}F) .
  • HPLC/MS : Assess purity (>95%) using reverse-phase chromatography (C18 column, acetonitrile/water gradient) and confirm molecular weight via high-resolution mass spectrometry (HRMS) .
  • Melting Point Analysis : Compare observed melting points with literature values (e.g., 133°C for structurally related compounds) .

Q. What safety precautions are necessary when handling this compound?

  • Methodology : Refer to safety data sheets (SDS) for similar pyridopyrazinones. highlights:

  • Use of personal protective equipment (PPE): gloves, lab coats, and eye protection.
  • Avoidance of inhalation/ingestion; work in a fume hood.
  • Immediate medical consultation in case of exposure, with SDS provided to healthcare providers .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound?

  • Methodology : Perform molecular docking studies using software like AutoDock Vina or Schrödinger Suite:

  • Prepare the compound’s 3D structure (optimized with DFT at the B3LYP/6-31G* level).
  • Dock into target proteins (e.g., mTOR or p70S6K kinase) using PDB structures (e.g., 3A62 for mTOR).
  • Validate binding poses via molecular dynamics simulations (100 ns trajectories) .

Q. What experimental strategies resolve contradictions in biological activity data (e.g., conflicting IC50 values)?

  • Methodology :

  • Dose-Response Replicates : Conduct triplicate assays (e.g., MTT for cytotoxicity) with positive controls (e.g., cisplatin).
  • Mechanistic Studies : Use Western blotting to confirm downstream targets (e.g., LC3-II for autophagy induction) .
  • SAR Analysis : Compare analogs (e.g., 3,4-dimethylphenyl variants) to identify critical substituents for activity .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodology :

  • Catalyst Screening : Test alternatives to TFA (e.g., KSF montmorillonite) for greener synthesis .
  • Solvent Optimization : Evaluate polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 1–2 hours vs. 8 hours under conventional heating) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-6-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrido[2,3-B]pyrazin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
1-Methyl-6-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrido[2,3-B]pyrazin-2(1H)-one

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